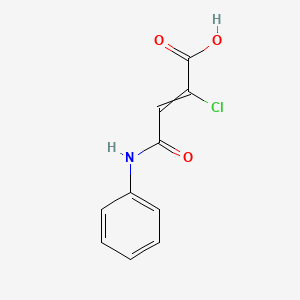
4-Anilino-2-chloro-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Anilino-2-chloro-4-oxobut-2-enoic acid is an organic compound with the molecular formula C10H8ClNO3 It is a derivative of butenoic acid, characterized by the presence of an anilino group, a chloro substituent, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Anilino-2-chloro-4-oxobut-2-enoic acid typically involves the reaction of aniline with 2-chloroacetoacetic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Anilino-2-chloro-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as hydroxylated, aminated, and thiolated compounds.
Scientific Research Applications
4-Anilino-2-chloro-4-oxobut-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Anilino-2-chloro-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Anilino-4-oxobut-2-enoic acid: Similar structure but lacks the chloro substituent.
4-(4-Bromoanilino)-4-oxobut-2-enoic acid: Contains a bromo substituent instead of chloro.
4-(5-Chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid: Contains an additional hydroxyl group.
Uniqueness
4-Anilino-2-chloro-4-oxobut-2-enoic acid is unique due to the presence of both an anilino group and a chloro substituent, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
89543-24-8 |
|---|---|
Molecular Formula |
C10H8ClNO3 |
Molecular Weight |
225.63 g/mol |
IUPAC Name |
4-anilino-2-chloro-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-8(10(14)15)6-9(13)12-7-4-2-1-3-5-7/h1-6H,(H,12,13)(H,14,15) |
InChI Key |
RORYPHWMPNUVIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=C(C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


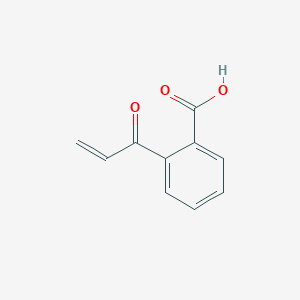

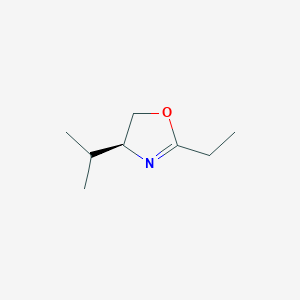
![6-Formylbicyclo[4.2.1]nonan-1-yl acetate](/img/structure/B14402314.png)
![3-Chloro-4'-pentyl[1,1'-biphenyl]-4-ol](/img/structure/B14402328.png)
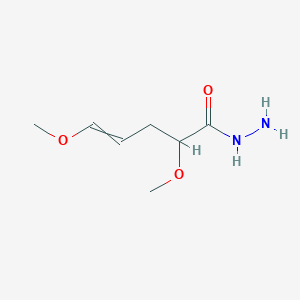
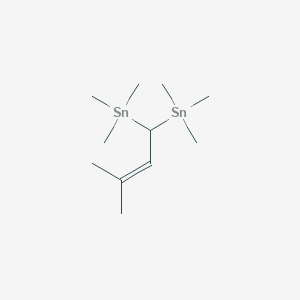
![12-[(Oxiran-2-yl)methoxy]-12-azadispiro[4.1.4~7~.2~5~]tridec-8-ene-6,13-dione](/img/structure/B14402349.png)
![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)

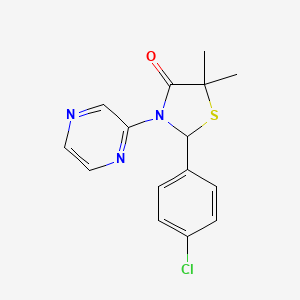
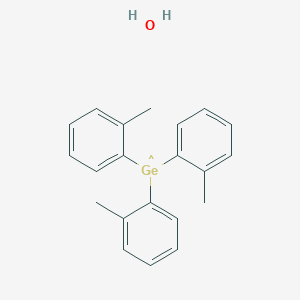

![9-([1,1'-Biphenyl]-2-yl)-9H-fluorene](/img/structure/B14402374.png)
